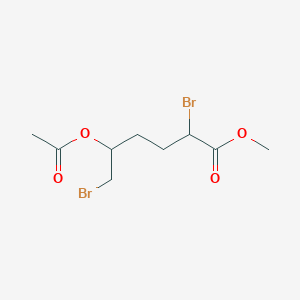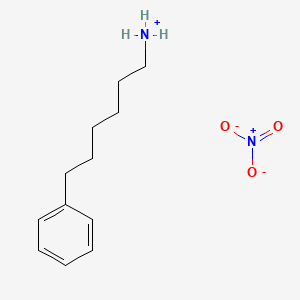
6-Phenylhexylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhexylammonium nitrate is an organic compound with the molecular formula C({12})H({20})N({2})O({3}). It is a nitrate salt of 6-phenylhexylamine, characterized by the presence of a phenyl group attached to a hexyl chain, which is further bonded to an ammonium ion and a nitrate ion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylhexylammonium nitrate typically involves the reaction of 6-phenylhexylamine with nitric acid. The process can be summarized as follows:
Starting Material: 6-phenylhexylamine.
Reagent: Nitric acid (HNO(_3)).
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the nitrate salt without decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 6-phenylhexylamine and nitric acid are handled in industrial reactors.
Safety Measures: Due to the reactive nature of nitric acid, appropriate safety measures, including temperature control and proper ventilation, are implemented.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylhexylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction Reagents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), alkyl halides.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Amines or other reduced nitrogen-containing compounds.
Substitution Products: Halogenated derivatives or alkylated products.
Scientific Research Applications
6-Phenylhexylammonium nitrate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenylhexylammonium nitrate involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influence biochemical pathways, leading to desired biological effects.
Nitric Oxide Release: As a nitrate compound, it can release nitric oxide (NO), which has various physiological effects.
Comparison with Similar Compounds
Ammonium Nitrate (NH(_4)NO(_3)): A widely used nitrate compound with applications in fertilizers and explosives.
Phenylhexylamine: The parent amine of 6-phenylhexylammonium nitrate, used in organic synthesis.
Other Phenylalkylamines: Compounds with similar structures but different alkyl chain lengths or functional groups.
Uniqueness: this compound is unique due to its specific combination of a phenyl group, hexyl chain, and nitrate ion. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
120375-43-1 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-phenylhexylazanium;nitrate |
InChI |
InChI=1S/C12H19N.NO3/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;2-1(3)4/h3,5-6,9-10H,1-2,4,7-8,11,13H2;/q;-1/p+1 |
InChI Key |
JTTNUOSNMPPCRP-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)


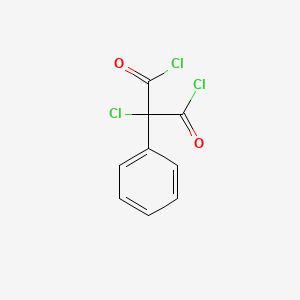

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
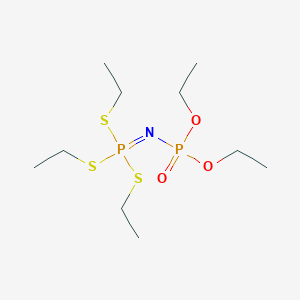
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

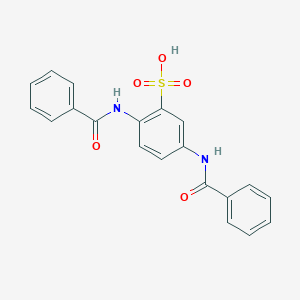
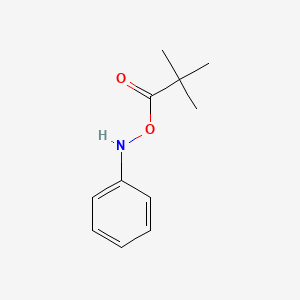
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
